molecular formula C17H24BrNO B5157630 1-(1,1-dimethyl-2-propyn-1-yl)-3-methyl-4-phenyl-4-piperidinol hydrobromide

1-(1,1-dimethyl-2-propyn-1-yl)-3-methyl-4-phenyl-4-piperidinol hydrobromide

Cat. No. B5157630
M. Wt: 338.3 g/mol
InChI Key: PFERTDWOTBBPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-dimethyl-2-propyn-1-yl)-3-methyl-4-phenyl-4-piperidinol hydrobromide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DIPP and is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

DIPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which is a protein that is involved in the regulation of dopamine levels in the brain. DIPP has also been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of neuronal activity. These properties make DIPP a potential tool for studying the role of dopamine and sigma-1 receptors in the brain.

Mechanism of Action

The mechanism of action of DIPP involves its binding to the dopamine transporter and the sigma-1 receptor. By binding to these proteins, DIPP can modulate the release and uptake of dopamine in the brain. This can lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
DIPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and reward-seeking behavior. DIPP has also been shown to have antidepressant-like effects in animal models, possibly due to its ability to modulate the release and uptake of dopamine.

Advantages and Limitations for Lab Experiments

One advantage of using DIPP in lab experiments is its high affinity for the dopamine transporter and sigma-1 receptor. This makes it a potentially useful tool for studying the role of these proteins in the brain. However, one limitation of using DIPP is its potential toxicity. DIPP has been shown to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DIPP. One direction is to further explore its potential applications in the field of neuroscience, particularly in the study of dopamine and sigma-1 receptors. Another direction is to investigate its potential therapeutic uses, particularly in the treatment of depression and other mood disorders. Additionally, further research is needed to determine the full extent of its toxicity and potential side effects.

Synthesis Methods

The synthesis method of DIPP involves the reaction of 1-(1,1-dimethyl-2-propyn-1-yl)piperidine-4-carboxylic acid with phenylmagnesium bromide, followed by reduction with sodium borohydride. This process results in the formation of DIPP hydrobromide, which is a white crystalline powder.

properties

IUPAC Name

3-methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO.BrH/c1-5-16(3,4)18-12-11-17(19,14(2)13-18)15-9-7-6-8-10-15;/h1,6-10,14,19H,11-13H2,2-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFERTDWOTBBPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)O)C(C)(C)C#C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-methylbut-3-yn-2-yl)-4-phenylpiperidin-4-ol;hydrobromide

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